

# **Lapisteride: A Technical Overview of a Dual 5α- Reductase Inhibitor**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Lapisteride (CS-891) is a steroidal dual inhibitor of  $5\alpha$ -reductase, targeting both type 1 and type 2 isoenzymes. This targeted enzymatic inhibition effectively blocks the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Elevated DHT levels are a key etiological factor in the development and progression of benign prostatic hyperplasia (BPH) and androgenetic alopecia. This technical guide provides a comprehensive overview of the chemical structure, known properties, and the established mechanism of action of Lapisteride. While specific quantitative biological and pharmacokinetic data, as well as detailed experimental protocols for Lapisteride, are not extensively available in the public domain, this document outlines representative methodologies for the evaluation of  $5\alpha$ -reductase inhibitors, providing a framework for research and development activities.

# **Chemical Structure and Physicochemical Properties**

**Lapisteride** is a synthetic 4-azasteroid derivative. Its core structure is designed to mimic the natural substrate of  $5\alpha$ -reductase, testosterone, allowing for competitive inhibition of the enzyme.

Table 1: Physicochemical Properties of Lapisteride



| Property          | Value                                                                                                                                                                                              | Source    |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | (4aR,4bS,6aS,7S,9aS,9bS,11<br>aR)-N-(1-(4-methoxyphenyl)-1-<br>methylethyl)-4a,6a-dimethyl-2-<br>oxo-<br>2,4a,4b,5,6,6a,7,8,9,9a,9b,10-<br>dodecahydro-1H-indeno[5,4-<br>f]quinoline-7-carboxamide | PubChem   |
| Molecular Formula | C29H40N2O3                                                                                                                                                                                         | PubChem   |
| Molecular Weight  | 464.6 g/mol                                                                                                                                                                                        | PubChem   |
| CAS Number        | 142139-60-4                                                                                                                                                                                        | PubChem   |
| Solubility        | 50 mg/mL in DMSO                                                                                                                                                                                   | TargetMol |

#### Mechanism of Action: Inhibition of 5α-Reductase

The primary mechanism of action of **Lapisteride** is the inhibition of  $5\alpha$ -reductase, a critical enzyme in androgen metabolism. There are two main isoenzymes of  $5\alpha$ -reductase:

- Type 1: Predominantly found in the skin (sebaceous glands and hair follicles) and liver.
- Type 2: Primarily located in the prostate gland, seminal vesicles, and hair follicles.

By inhibiting both isoenzymes, **Lapisteride** effectively reduces the systemic and tissue-specific conversion of testosterone to dihydrotestosterone (DHT). DHT has a higher binding affinity for the androgen receptor than testosterone and is considered the principal androgen responsible for the growth and enlargement of the prostate gland in BPH and for the miniaturization of hair follicles in androgenetic alopecia.

The inhibition of  $5\alpha$ -reductase by **Lapisteride** is a competitive mechanism, where the drug binds to the active site of the enzyme, preventing the binding of the natural substrate, testosterone.





Click to download full resolution via product page

Figure 1: Mechanism of Action of Lapisteride.

## **Experimental Protocols**

While specific, detailed experimental protocols for the synthesis and biological evaluation of **Lapisteride** are not readily available in published literature, this section provides representative methodologies commonly employed for the characterization of  $5\alpha$ -reductase inhibitors.



## Illustrative Synthesis of a 4-Azasteroid Core

The synthesis of 4-azasteroid compounds like **Lapisteride** typically involves a multi-step process starting from a readily available steroid precursor. A general synthetic scheme would involve the modification of the A-ring of the steroid nucleus to introduce the lactam function characteristic of this class of inhibitors.



Click to download full resolution via product page

**Figure 2:** General Synthetic Workflow for 4-Azasteroids.

A key step often involves the cleavage of the A-ring followed by a rearrangement and cyclization to form the 4-aza-lactone ring. The carboxamide side chain can be introduced via standard peptide coupling reactions.

### In Vitro 5α-Reductase Inhibition Assay

The inhibitory activity of **Lapisteride** against 5α-reductase isoenzymes can be determined using an in vitro enzymatic assay. This assay measures the conversion of a radiolabeled substrate (e.g., [³H]-testosterone) to its product ([³H]-DHT) in the presence and absence of the inhibitor.

#### Methodology:

- Enzyme Source: Microsomes from cells engineered to express human 5α-reductase type 1 or type 2, or tissue homogenates from prostate (for type 2) or scalp (for type 1).
- Substrate: [1,2,6,7-3H]-Testosterone.
- Cofactor: NADPH.
- Incubation: The enzyme source is incubated with the radiolabeled substrate, NADPH, and varying concentrations of Lapisteride in a suitable buffer (e.g., sodium phosphate buffer, pH 6.5) at 37°C.



- Extraction: The reaction is stopped, and the steroids are extracted using an organic solvent (e.g., ethyl acetate).
- Separation and Detection: The extracted testosterone and DHT are separated using thinlayer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radioactivity of the corresponding spots or peaks is quantified using a scintillation counter.
- Data Analysis: The percentage of inhibition is calculated for each concentration of
   Lapisteride, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme
   activity by 50%) is determined by non-linear regression analysis.



#### Click to download full resolution via product page

To cite this document: BenchChem. [Lapisteride: A Technical Overview of a Dual 5α-Reductase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674501#chemical-structure-and-properties-of-lapisteride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com